N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
Overview
Description
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a useful research compound. Its molecular formula is C17H28BNO2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond, and transmetalation, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide variety of organic compounds.
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in aqueous environments, like the human body, can be a concern . The rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, its action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Furthermore, the presence of a palladium catalyst is crucial for the compound’s participation in Suzuki–Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and protein labeling. This compound interacts with enzymes such as oxidoreductases and transferases, where it can act as an inhibitor or a substrate, depending on the specific enzyme and reaction conditions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the activity of kinases, which are crucial for cell signaling and regulation. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also bind to nucleic acids, affecting gene expression by modulating transcription and translation processes. Additionally, it can influence the activity of transcription factors, further impacting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics. This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization. Additionally, it can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. It can also bind to specific proteins, affecting its localization and accumulation within cells. The distribution of this compound can influence its biochemical effects and overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular energy production .
Properties
IUPAC Name |
N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXPXAUWTQPYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718237 | |
Record name | N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-44-2 | |
Record name | N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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